![molecular formula C11H10O3S B12872345 3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-45-2](/img/structure/B12872345.png)
3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol typically involves the reaction of furan-2-ylmethanethiol with a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the furan-2-ylmethylthio group is introduced to the benzene ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism by which 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethylthio group can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the furan-2-ylmethylthio group.
Resorcinol (benzene-1,3-diol): Different position of hydroxyl groups.
Hydroquinone (benzene-1,4-diol): Different position of hydroxyl groups.
Uniqueness
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol is unique due to the presence of the furan-2-ylmethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
属性
CAS 编号 |
923267-45-2 |
|---|---|
分子式 |
C11H10O3S |
分子量 |
222.26 g/mol |
IUPAC 名称 |
3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H10O3S/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1-6,12-13H,7H2 |
InChI 键 |
QHARYJJOOJNRKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


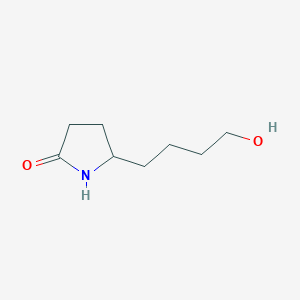
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
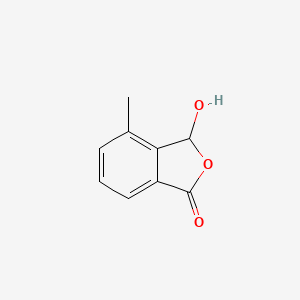
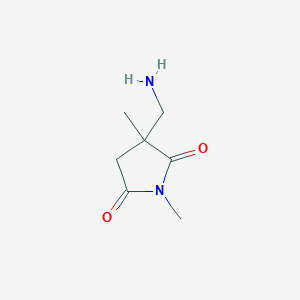
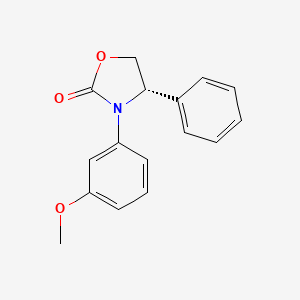
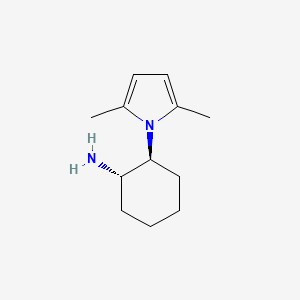

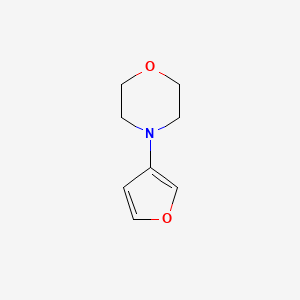
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

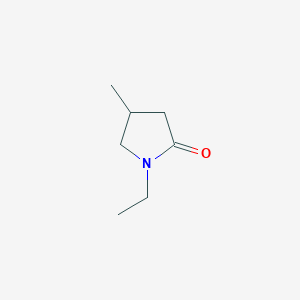
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
